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Compound Focus: Heptyl 1-thiohexopyranoside

CAS No.: 85618-20-8

Cat. No.: S591824

Get Quote

Chemical Identification & Properties

Heptyl 1-thiohexopyranoside is an experimental small molecule in early research stages, not approved for

medical use [1]. Here are its key identifiers and predicted properties:

Property Category Details

Molecular Formula C₁₃H₂₆O₅S [1] [2] [3]

Average Molecular
Weight

294.408 g/mol [1] [2] [3]

Monoisotopic Mass 294.150095 Da [1] [2]

Systematic IUPAC Name (2S,3R,4S,5S,6R)-2-(heptylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol [1]

[3] [4]

Synonym Heptyl 1-thio-β-D-glucopyranoside [3]

Predicted Property Value Source/Method

Water Solubility 10.1 mg/mL ALOGPS [1]

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 5 Tech Support

https://www.smolecule.com/products/s591824?utm_src=pdf-body
https://www.smolecule.com/products/s591824?utm_src=pdf-interest
https://www.smolecule.com/products/s591824?utm_src=pdf-body
https://go.drugbank.com/drugs/DB04450
https://go.drugbank.com/drugs/DB04450
https://www.chemspider.com/Chemical-Structure.488175.html
https://www.rcsb.org/ligand/HTG
https://go.drugbank.com/drugs/DB04450
https://www.chemspider.com/Chemical-Structure.488175.html
https://www.rcsb.org/ligand/HTG
https://go.drugbank.com/drugs/DB04450
https://www.chemspider.com/Chemical-Structure.488175.html
https://go.drugbank.com/drugs/DB04450
https://www.rcsb.org/ligand/HTG
https://thebiogrid.org/chemical/4264/heptyl-1-thiohexopyranoside.html
https://www.rcsb.org/ligand/HTG
https://go.drugbank.com/drugs/DB04450
https://www.smolecule.com/products/s591824?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Predicted Property Value Source/Method

LogP 0.98 Chemaxon [1]

Hydrogen Bond Donor Count 4 Chemical Formula [1]

Hydrogen Bond Acceptor Count 5 Chemical Formula [1]

pKa (Strongest Acidic) 12.48 Chemaxon [1]

Documented Protein Targets

This compound interacts with several proteins, though the precise pharmacological actions remain unknown.

The following table lists its documented biological targets [1] [3]:

Target Protein Organism Action

Rhodopsin Humans Not Available [1]

Flavodoxin/ferredoxin--NADP reductase Rhodobacter capsulatus Not Available [1]

Acyl carrier protein Escherichia coli (strain K12) Not Available [1]

Biotin biosynthesis cytochrome P450 Bacillus subtilis (strain 168) Not Available [1]

Experimental Workflow for Solubility Determination

The available data on solubility is a computational prediction. To obtain experimental values, you would

typically follow a workflow like the one below. This general protocol involves preparing a saturated solution

of the compound, separating the undissolved material, and quantifying the dissolved fraction using a

calibrated analytical method [1].
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Note: Based on Standard Lab Practice

Start Solubility Assay

Prepare Saturated Solution

Equilibrate with Agitation

Separate Phases
(Centrifugation/Filtration)

Quantify Concentration
(Analytical Method)

Validate with Standard

 Re-calibrate

Report Solubility Value

 Result Valid

Experimental data for
Heptyl 1-Thiohexopyranoside

is not publicly available

Click to download full resolution via product page

General workflow for experimental determination of a compound's solubility.

How to Proceed with Your Research
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The lack of extensive public data suggests this compound is likely in a very early, non-clinical research

phase. To advance your work, consider the following:

Consult Specialized Databases: Search the Protein Data Bank (PDB) using the ligand code HTG to
see if the compound has been crystallized with any protein, which might offer clues about its binding

and function [3].
Perform Original Experiments: The most reliable path is to conduct your own solubility studies and

biological assays. The general workflow above can serve as a starting point for designing these
experiments.

Explore Analogues: Research the properties of similar thioglycoside compounds, as their data can
often provide useful benchmarks and predictions.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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